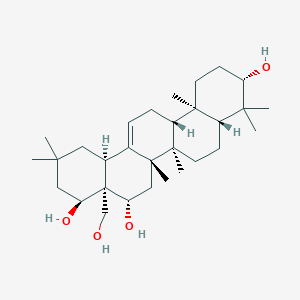
Chichipegenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chichipegenin is a natural product found in Myrtillocactus geometrizans, Gymnema sylvestre, and Polaskia chichipe with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activities
Chichipegenin exhibits significant anti-inflammatory effects, as demonstrated in several studies:
- In Vivo Studies : Research has shown that this compound effectively reduces edema in animal models. In a study utilizing the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model and the carrageenan-induced rat paw edema model, this compound displayed dose-dependent inhibition of inflammation. The effective dose (ED50) values were comparable to those of indomethacin, a well-known anti-inflammatory drug .
- Mechanism of Action : The anti-inflammatory action is believed to involve the inhibition of eicosanoid synthesis, which plays a crucial role in the inflammatory response. This suggests that this compound could be a potential candidate for developing new anti-inflammatory therapies .
Cytotoxic Properties
This compound has also been evaluated for its cytotoxic effects against various cancer cell lines:
- In Vitro Studies : The compound was tested against human cancer cell lines, including U-251 (glioblastoma), PC-3 (prostate cancer), K-562 (chronic myeloid leukemia), HCT-15 (colon cancer), and MCF-7 (breast cancer). The results indicated that this compound exhibited cytotoxicity with IC50 values greater than 200 µM across all tested lines, suggesting limited direct anticancer activity compared to other compounds like peniocerol and macdougallin .
- Comparative Analysis : In comparison to doxorubicin, a standard chemotherapeutic agent with IC50 values ranging from 0.09 to 0.32 µM for these cell lines, this compound's higher IC50 indicates that it may not be as potent as other agents but could still have synergistic effects when combined with other treatments .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
| Activity | Model/System | ED50/IC50 Values | Remarks |
|---|---|---|---|
| Anti-inflammatory | TPA-induced mouse ear edema | ED50 ≤ 0.272 µmol/ear | Comparable to indomethacin |
| Anti-inflammatory | Carrageenan-induced rat paw edema | Not determined | Significant reduction observed |
| Cytotoxicity | Various human cancer cell lines | IC50 > 200 µM | Limited activity compared to doxorubicin |
Case Studies
- Study on Anti-Inflammatory Effects : A comprehensive study conducted by Salazar et al. evaluated the anti-inflammatory activities of this compound along with other compounds isolated from Myrtillocactus geometrizans. The study confirmed significant anti-inflammatory effects in both tested models, reinforcing the traditional medicinal uses attributed to this plant .
- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic potential of this compound against multiple cancer cell lines. While showing limited direct cytotoxicity, the findings suggest potential for further exploration in combination therapies .
Eigenschaften
Molekularformel |
C30H50O4 |
|---|---|
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
(3S,4aR,6aR,6bS,8S,8aS,9S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol |
InChI |
InChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,27-,28+,29+,30+/m0/s1 |
InChI-Schlüssel |
CTNHZEZBBGIUJB-XRWCDFGBSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)C)O |
Kanonische SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C |
Synonyme |
chichipegenin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















